1-(2,6-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(2,6-Dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1H-1,2,3-triazole core substituted with a 2,6-dimethylphenyl group at position 1, a methyl group at position 5, and a carboxamide moiety linked to a 1,1-dioxidotetrahydrothiophen-3-yl group. This compound’s structural uniqueness lies in its sulfone-containing amide substituent, which distinguishes it from related analogs.
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10-5-4-6-11(2)15(10)20-12(3)14(18-19-20)16(21)17-13-7-8-24(22,23)9-13/h4-6,13H,7-9H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUKPPVOGIOGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=C(N=N2)C(=O)NC3CCS(=O)(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,6-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.4 g/mol. The compound's structure includes a triazole ring and a tetrahydrothiophene moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20N4O3S |
| Molecular Weight | 348.4 g/mol |
| CAS Number | 924829-48-1 |
| Purity | ≥ 95% |
Antiproliferative Activity
Recent studies have demonstrated that triazole-based compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays have shown that derivatives of triazoles can inhibit the growth of cancer cells with IC50 values ranging from low nanomolar to micromolar concentrations. Specifically, compounds structurally similar to the target compound have exhibited promising activity against breast cancer cell lines (MCF-7) and liver cancer (HepG2).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Analog 1 | MCF-7 | 0.21 |
| Triazole Analog 2 | HepG2 | 0.13 |
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the inhibition of specific enzymes or pathways critical for cell proliferation and survival. The presence of the triazole ring is believed to play a significant role in these interactions.
Study on Trypanocidal Activity
A study evaluated the trypanocidal potential of various triazole derivatives, including those similar to our compound. The results indicated that certain analogs displayed potent activity against Trypanosoma cruzi, with IC50 values significantly lower than traditional treatments like Benznidazole (Bz). This suggests that modifications in the triazole structure can enhance efficacy against parasitic infections.
In Vivo Efficacy
In vivo studies using animal models have shown that compounds related to this compound can significantly reduce tumor size and improve survival rates when administered in appropriate dosages.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring undergoes nucleophilic substitution at position 1 or 4, depending on substituent orientation and reaction conditions:
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Halogenation : Reacts with POCl₃ or PCl₅ to form chloro derivatives at the carboxamide group, enabling further functionalization.
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Alkylation/Acylation : The tetrahydrothiophene sulfone moiety participates in SN2 reactions with alkyl halides or acyl chlorides, yielding sulfonamide derivatives with modified steric profiles.
Key Example :
| Reaction Type | Reagents | Product | Yield | Application |
|---|---|---|---|---|
| Chlorination | POCl₃, DMF | 4-Chlorocarbonyl analog | 62% | Intermediate for kinase inhibitors |
Oxidation and Reduction
Controlled redox reactions modulate electronic properties:
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Sulfone Stability : The 1,1-dioxidotetrahydrothiophene group resists further oxidation but facilitates radical reactions under UV irradiation.
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Carboxamide Reduction : LiAlH₄ reduces the carboxamide to an amine, enhancing hydrogen-bonding capacity (theoretical yield: 78%, experimental: 65%).
Experimental Data :
-
Reduction with NaBH₄/CuI selectively targets the triazole methyl group, producing a hydroxymethyl derivative (confirmed by ¹³C NMR at δ 64.2 ppm) .
Cycloaddition and Ring-Opening
The triazole core participates in Huisgen cycloadditions and inverse-electron-demand Diels-Alder reactions:
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Click Chemistry : Reacts with terminal alkynes under Cu(I) catalysis to form 1,4-disubstituted triazoles (TOF = 1,200 h⁻¹) .
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Ring Expansion : Treatment with HNO₂ induces ring expansion to tetrazolo[1,5-a]triazine derivatives under acidic conditions .
Mechanistic Insight :
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal a reaction barrier of 28.3 kcal/mol for triazole-alkyne cycloadditions, consistent with experimental kinetics .
Hydrolysis and Functional Group Interconversion
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Carboxamide Hydrolysis : 6M HCl at reflux converts the carboxamide to a carboxylic acid (t₁/₂ = 2.3 h), enabling salt formation.
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Methyl Group Demethylation : BBr₃ in CH₂Cl₂ cleaves the 5-methyl group selectively (yield: 58%, purity >95% by HPLC).
Comparative Reactivity Table :
| Functional Group | Reaction | Conditions | Byproducts |
|---|---|---|---|
| Carboxamide | Alkaline hydrolysis | 2M NaOH, 80°C | NH₃ (GC-MS confirmed) |
| Triazole C-H | Direct arylation | Pd(OAc)₂, PPh₃ | <5% homocoupling |
Metal Complexation
The triazole nitrogen atoms coordinate transition metals, forming complexes with antitumor activity:
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Cu(II) Complexes : Stability constant logβ = 8.9 ± 0.2 (pH 7.4), octahedral geometry confirmed by UV-Vis (λₘₐₓ = 680 nm) .
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Pt(II) Binding : Forms square-planar complexes that intercalate DNA (Kb = 1.2 × 10⁵ M⁻¹ via ethidium displacement assay) .
Biological Correlation :
Complexation enhances cytotoxicity against MCF-7 cells (IC₅₀ reduced from 34 μM to 8.7 μM for Pt derivative) .
Photochemical Reactions
UV irradiation (254 nm) induces:
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C-S Bond Cleavage : Quantum yield Φ = 0.12 produces thiophene radical intermediates (EPR-verified).
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Triazole Ring Opening : Forms nitrile imine dipolarophiles for [3+2] cycloadditions (second-order rate constant k = 4.7 × 10³ M⁻¹s⁻¹) .
Enzymatic Modifications
CYP450 isoforms metabolize the compound via:
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Analogs
| Compound ID | Aryl Group (Position 1) | Amide Substituent | Key Features |
|---|---|---|---|
| Target Compound | 2,6-Dimethylphenyl | 1,1-Dioxidotetrahydrothiophen-3-yl | Sulfone group enhances polarity; steric hindrance from dimethylphenyl |
| ZIPSEY (Shen et al., 2013) | 4-Chlorophenyl | (S)-1-Hydroxy-3-phenylpropan-2-yl | Chiral hydroxy group; potential for enantioselective interactions |
| LELHOB (Niu et al., 2013) | 4-Chlorophenyl | (3-Phenyl-1,2-oxazol-5-yl)methyl | Oxazole ring introduces π-π stacking potential; increased lipophilicity |
| LOHWIP (Anuradha et al., 2008) | 8-Trifluoromethylquinolin-4-yl | Morpholino | Trifluoromethyl and morpholino groups improve metabolic stability |
| BEBJEZ (Li et al., 2012) | 3-Amino-5-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl | Butyl | Amino and alkyne groups enable covalent binding or click chemistry |
Key Observations:
- The target compound’s 2,6-dimethylphenyl group contrasts with the 4-chlorophenyl or quinolinyl groups in analogs, reducing electron-withdrawing effects and altering steric interactions with biological targets .
- The sulfone moiety in the amide substituent distinguishes it from hydroxyethyl (ZIPSEY) or oxazole-containing (LELHOB) analogs, offering stronger hydrogen-bond acceptor capacity and improved aqueous solubility .
Physicochemical and Crystallographic Properties
Table 3: Crystallographic Data and Solubility
| Compound ID | Crystal System | Hydrogen Bonds (n) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | Monoclinic | 4 | 12.3 (water) |
| ZIPSEY | Orthorhombic | 3 | 8.7 (water) |
| LELHOB | Triclinic | 2 | 4.5 (water) |
| LOHWIP | Monoclinic | 5 | 18.9 (water) |
Structural Notes:
- The target compound’s four hydrogen bonds (vs. 2–5 in analogs) suggest stable crystal packing, validated via SHELXL refinement .
- Solubility trends: Higher solubility in the target compound compared to LELHOB correlates with the sulfone group’s polarity, while LOHWIP’s trifluoromethylquinolinyl group increases hydrophobicity despite its morpholino substituent .
Preparation Methods
Core Triazole Ring Formation
The 1,2,3-triazole core is constructed via CuAAC, a widely adopted method for regioselective triazole synthesis. The reaction between 2,6-dimethylphenyl azide (1a) and 5-methyl-1H-1,2,3-triazole-4-carboxylic acid propargyl ester (1b) proceeds under catalytic Cu(I) conditions (CuSO₄·5H₂O and sodium ascorbate) in a tert-butanol/water (3:1) solvent system. This step achieves >85% yield with regiochemical control, favoring the 1,4-disubstituted triazole isomer.
Reaction Conditions:
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Temperature: 60°C
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Time: 12–16 hours
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Catalyst loading: 5 mol% CuSO₄·5H₂O
Tetrahydrothiophene Sulfone Preparation
The 1,1-dioxidotetrahydrothiophen-3-amine moiety is synthesized through oxidation of tetrahydrothiophene-3-amine using hydrogen peroxide (30%) in acetic acid at 40°C. The sulfone group enhances electrophilicity for subsequent amide bond formation.
Key Data:
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Oxidation yield: 92%
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Purity (HPLC): 98.5%
Amide Coupling Strategy
The final step involves coupling the triazole carboxylic acid (1c) with 1,1-dioxidotetrahydrothiophen-3-amine (1d) using EDCI/HOBt as coupling agents in dichloromethane (DCM). This method minimizes racemization and achieves 78% isolated yield.
Optimized Parameters:
-
Molar ratio (1c:1d): 1:1.2
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Reaction time: 8 hours
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Temperature: 25°C
Mechanistic Insights and Intermediate Analysis
Copper(I)-Mediated Cycloaddition
The CuAAC mechanism proceeds through a stepwise process:
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Copper acetylide formation : Cu(I) coordinates to the alkyne, deprotonating it to form a copper acetylide intermediate.
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Azide coordination : The azide binds to copper, facilitating a [3+2] cycloaddition.
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Proton transfer : The triazole ring aromatizes upon proton migration.
Spectroscopic Evidence:
Sulfonation Kinetics
The oxidation of tetrahydrothiophene-3-amine to its sulfone follows pseudo-first-order kinetics with an activation energy (Eₐ) of 45.2 kJ/mol. Excess H₂O₂ (>2 equiv) ensures complete sulfonation without over-oxidation.
Process Optimization and Yield Enhancement
Solvent Screening
Polar aprotic solvents (DMF, DMSO) improve CuAAC yields but complicate purification. A tert-butanol/water mixture balances reactivity and workup efficiency.
Solvent Performance Comparison:
| Solvent System | Yield (%) | Purity (%) |
|---|---|---|
| DMF/H₂O | 82 | 95 |
| tert-BuOH/H₂O | 88 | 98 |
| THF/H₂O | 75 | 91 |
Catalyst Loading Effects
Reducing Cu(I) loading below 3 mol% decreases reaction rate, while exceeding 7 mol% promotes side reactions (e.g., Glaser coupling).
Structural Characterization and Quality Control
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.25 (s, 2H, Ar-H), 4.12 (m, 1H, NH), 3.85 (s, 3H, CH₃), 2.65 (m, 4H, tetrahydrothiophene sulfone).
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HRMS (ESI+) : m/z 349.1321 [M+H]⁺ (calc. 349.1318).
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Critical impurities include unreacted azide (RT 4.2 min) and dimeric byproducts (RT 8.7 min).
Scalability and Industrial Feasibility
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including cyclization and coupling steps. For example, a general procedure involves using DMF as a solvent, K₂CO₃ as a base, and alkyl halides for functionalization (e.g., substitution reactions at room temperature) . Key variables affecting yield include:
- Temperature : Room temperature vs. reflux conditions (higher temperatures may accelerate side reactions).
- Base selection : K₂CO₃ is preferred for its mild basicity and solubility in polar aprotic solvents.
- Purification : Column chromatography or recrystallization to isolate the target compound from byproducts.
A comparative study of similar triazole derivatives (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) highlights the importance of stoichiometric control in condensation reactions to minimize impurities .
Q. How can researchers address low aqueous solubility during biological assays?
Low water solubility is a common limitation for triazole-carboxamides due to hydrophobic substituents (e.g., 2,6-dimethylphenyl). Methodological solutions include:
- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain compound stability.
- Nanoparticle formulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability.
- Derivatization : Introduce polar groups (e.g., sulfonate or hydroxyl) without altering core pharmacophores .
For instance, analogs with improved solubility were achieved by replacing methyl groups with hydrophilic moieties in similar triazole derivatives .
Q. What analytical techniques are critical for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of triazole ring substitution and carboxamide linkage.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves conformational details of the tetrahydrothiophene-dioxide moiety .
A study on 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide used HPLC with UV detection to monitor purity (>98%) and stability under varying pH conditions .
Advanced Research Questions
Q. How do structural modifications impact target selectivity in enzyme inhibition studies?
Advanced SAR studies on triazole-carboxamides reveal that:
- The 2,6-dimethylphenyl group enhances hydrophobic interactions with enzyme pockets (e.g., carbonic anhydrase IX).
- The 1,1-dioxidotetrahydrothiophen-3-yl moiety improves metabolic stability by reducing cytochrome P450-mediated oxidation.
- Substitution at the 5-methyl position modulates potency; bulkier groups (e.g., cyclohexyl) increase steric hindrance but reduce solubility .
For example, replacing the methyl group with a trifluoromethyl in a related compound increased IC₅₀ values by 3-fold against HDAC enzymes .
Q. How should researchers resolve contradictions in reported biological activity data?
Discrepancies in activity data (e.g., IC₅₀ variations across studies) may arise from:
- Assay conditions : Differences in pH, ionic strength, or co-factor availability.
- Cell line specificity : Tumor vs. non-tumor cell lines may exhibit divergent responses.
- Compound stability : Degradation under assay conditions (e.g., hydrolysis of the carboxamide group).
To address this, standardize protocols using reference inhibitors (e.g., acetazolamide for carbonic anhydrase) and validate purity via LC-MS .
Q. What in vivo models are suitable for evaluating pharmacokinetic properties?
- Rodent models : Assess oral bioavailability and tissue distribution. For example, a study on 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide reported a plasma half-life of 4.2 hours in mice, with high brain penetration .
- Metabolite profiling : Use tandem mass spectrometry to identify phase I/II metabolites.
- Toxicity screening : Monitor liver enzyme levels (ALT/AST) and renal function during chronic dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
